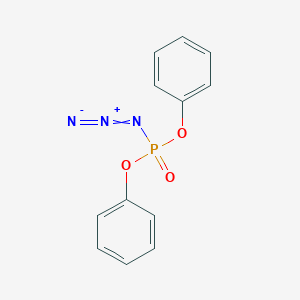

Diphenyl azidophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diphenylphosphoryl azide is an organic compound widely used as a reagent in the synthesis of other organic compounds. It is known for its versatility in various chemical reactions, particularly in the synthesis of peptides and other nitrogen-containing compounds .

Vorbereitungsmethoden

Diphenylphosphoryl azide can be synthesized through several methods. One common method involves the reaction between diphenylphosphoryl chloride and sodium azide in acetone, yielding a high-purity product . This reaction is typically carried out at room temperature and involves the removal of sodium chloride by filtration, followed by the evaporation of the solvent and purification by reduced-pressure distillation . Industrial production methods may involve similar processes but on a larger scale, with additional steps for ensuring safety and efficiency.

Analyse Chemischer Reaktionen

Diphenylphosphoryl azide undergoes various types of chemical reactions, including substitution and rearrangement reactions. It reacts with nucleophilic reagents such as ammonia and amines, leading to the formation of phosphoramidates . In the presence of carboxylic acids, it can form acyl azides, which can further react to produce urethanes or amides . The compound is also used in the Curtius rearrangement, where it facilitates the conversion of carboxylic acids to isocyanates . Major products formed from these reactions include urethanes, amides, and isocyanates .

Wissenschaftliche Forschungsanwendungen

Synthesis of Peptides and Amides

Reagent for Peptide Bond Formation

DPPA is employed in the formation of peptide bonds through its reaction with carboxylic acids. The process typically involves the formation of an acyl azide intermediate, which subsequently reacts with amines to yield the desired amide or peptide. This method is particularly advantageous because it minimizes epimerization at stereogenic centers, a common issue in peptide synthesis .

Mechanism Overview

The mechanism involves the nucleophilic attack of a carboxylate anion on the phosphorus atom of DPPA, leading to the formation of acyl phosphates. These intermediates can then rearrange or react with azide ions to generate acyl azides, which further react with amines to form amides .

Curtius Rearrangement

Key Intermediate in Drug Synthesis

DPPA serves as a critical reagent in the Curtius rearrangement, a reaction that converts acyl azides into isocyanates. This transformation is pivotal in synthesizing various medicinal compounds. For instance, recent studies have demonstrated its application in synthesizing azaindolyl-pyrimidine derivatives, which are potent inhibitors of human influenza virus replication .

Case Study: Oseltamivir Synthesis

In the large-scale synthesis of oseltamivir (Tamiflu), DPPA was used to generate acyl azide intermediates that facilitated subsequent reactions leading to the final product. This highlights DPPA's role in producing significant antiviral medications .

Reactivity with Amines

Formation of Phosphoramidates

DPPA reacts with amines to produce phosphoramidates. This reaction pathway is crucial for synthesizing various nitrogen-containing compounds and can be utilized in developing new pharmaceutical agents .

Applications in Agriculture

Treatment of Plant Surfaces

Recent patents have explored using DPPA for treating wax coatings on plant surfaces and fruits. This application indicates its potential role in enhancing agricultural practices by improving the efficacy of pesticide formulations or plant treatments .

Safety Considerations

While DPPA is a powerful reagent, it poses significant safety risks due to its toxicity and potential explosiveness, characteristics common among azide compounds. Proper handling and safety protocols are essential when working with this compound .

Summary Table of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Peptide Synthesis | Formation of peptide bonds via acyl azide intermediates | Minimization of epimerization |

| Curtius Rearrangement | Conversion of acyl azides to isocyanates | Synthesis of antiviral drugs like oseltamivir |

| Reactivity with Amines | Production of phosphoramidates | Development of nitrogen-containing compounds |

| Agricultural Treatments | Treatment for wax coatings on plants | Enhancing pesticide effectiveness |

Wirkmechanismus

The mechanism of action of diphenylphosphoryl azide involves its ability to act as a nucleophilic reagent. It reacts with carboxylic acids to form acyl azides, which can undergo rearrangement to produce isocyanates . These isocyanates can further react with nucleophiles such as amines to form ureas and other nitrogen-containing compounds . The compound’s reactivity is attributed to the presence of the azido group, which facilitates the formation of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Diphenylphosphoryl azide is unique in its versatility and reactivity compared to other azide compounds. Similar compounds include tosyl azide and trifluoromethanesulfonyl azide, which also contain the azido group but differ in their reactivity and applications . Diphenylphosphoryl azide is particularly valued for its ability to facilitate the synthesis of peptides and other complex organic molecules .

Eigenschaften

CAS-Nummer |

26386-88-9 |

|---|---|

Molekularformel |

C12H10N3O3P |

Molekulargewicht |

275.20 g/mol |

IUPAC-Name |

[azido(phenoxy)phosphoryl]oxybenzene |

InChI |

InChI=1S/C12H10N3O3P/c13-14-15-19(16,17-11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10H |

InChI-Schlüssel |

SORGEQQSQGNZFI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2 |

Kanonische SMILES |

C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2 |

Key on ui other cas no. |

26386-88-9 |

Piktogramme |

Acute Toxic; Irritant |

Synonyme |

Azidodiphenoxyoxophosphorane; DPPA; Diphenyl Azidophosphate; Diphenyl Phosphorazide; Diphenylphosphoryl Azide; O,O-Diphenylphosphoryl Azide; Phosphoric Acid Diphenyl Ester Azide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: DPPA primarily acts as an azide donor and facilitates various transformations through the Curtius rearrangement. [, ] For example, it can convert carboxylic acids to isocyanates, which can then react with amines to form ureas or with alcohols to form carbamates. []

ANone: DPPA has proven valuable in peptide synthesis. It enables the direct polymerization of amino acids and peptides to form polypeptides and sequential polypeptides, respectively. [, ] This approach has been successfully applied to synthesize poly(L-alanylglycine) and poly(L-histidine). [, ] Additionally, DPPA has facilitated the synthesis of orthogonally protected (R)- and (S)-2-methylcysteines, crucial building blocks in peptide chemistry. []

ANone: In the presence of cobalt(II) catalysts, DPPA acts as a nitrene source for the asymmetric aziridination of alkenes. [] The reaction proceeds with diphenylphosphoryl azide directly transferring the nitrogen to the alkene, generating N-phosphorus-substituted aziridines. []

ANone: The molecular formula of Diphenylphosphoryl Azide is C12H10N3O3P, and its molecular weight is 275.21 g/mol.

ANone: While specific spectroscopic data points are not provided in the research excerpts, the papers mention characterization by IR, NMR, and elemental analyses for the polymers and compounds synthesized using DPPA. [, ] For instance, the purity of poly(L-alanylglycine) synthesized using DPPA was confirmed through IR spectroscopy and elemental analysis. []

ANone: Research indicates that collagen membranes crosslinked with DPPA exhibit superior biocompatibility compared to glutaraldehyde-crosslinked ones. [] For example, DPPA-crosslinked membranes like Paroguide and Opocrin showed better cell growth and collagen secretion in vitro. []

ANone: Studies have demonstrated that Diphenylphosphoryl Azide can function as a multifunctional flame-retardant electrolyte additive in lithium-ion batteries. [] DPPA achieves this by forming a stable solid electrolyte interphase (SEI) layer enriched with lithium nitride (Li3N), enhancing ionic conductivity and inhibiting lithium dendrite growth. []

ANone: Diphenylphosphoryl Azide plays a crucial role in the Curtius rearrangement by converting carboxylic acids to isocyanates. [] These reactive intermediates can then undergo polymerization reactions with diamines or diols to produce polyureas or polyurethanes. [] This methodology has enabled the synthesis of soluble and thermally stable poly(urethane-imide)s from imide ring-containing dicarboxylic acids. []

ANone: DPPA's azide group readily undergoes reactions like cycloadditions and nucleophilic substitutions, making it valuable for synthesizing various heterocycles. For example, it allows the preparation of oxazolo[4,5-c][1,8]naphthyridin-4(5H)-ones, oxazolo[4,5-c]quinoline-4(5H)-ones, and tosyloxazol-5-yl pyridines via a one-pot reaction with substituted 2-aminonicotinic acids or 2-aminoanthranilic acids. []

ANone: Yes, computational methods have been used to study the photochemistry of Diphenylphosphoryl Azide. [] For example, RI-CC2/TZVP and TD-B3LYP/TZVP calculations were employed to predict the mechanism of singlet diphenylphosphorylnitrene formation from the photoexcited DPPA. []

ANone: The diphenylphosphoryl group, being electron-withdrawing, is expected to increase the electrophilicity of the azide moiety, making it more susceptible to nucleophilic attack. This property likely contributes to DPPA's effectiveness in reactions like the Curtius rearrangement and azide-alkyne cycloadditions.

ANone: While specific historical milestones are not detailed in the provided excerpts, the research highlights DPPA's long-standing use in peptide and polymer chemistry. Its application as a crosslinking agent for biomaterials and as a flame retardant for lithium-ion batteries represent more recent developments.

ANone: The research showcases DPPA's versatility across various scientific disciplines:

- Organic Chemistry: DPPA's use in the Curtius rearrangement and azide-alkyne cycloadditions highlights its significance in synthesizing diverse organic compounds. [, , ]

- Polymer Chemistry: DPPA's ability to facilitate the formation of polyamides, polyureas, and polyurethanes underscores its value in polymer synthesis. [, ]

- Biomaterials Science: DPPA's application as a collagen crosslinking agent with enhanced biocompatibility showcases its potential in biomaterial engineering. []

- Energy Storage: DPPA's emergence as a flame-retardant additive for lithium-ion batteries signifies its relevance in addressing energy storage safety concerns. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.